molecular formula C17H18O4 B1328842 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1019123-36-4

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Numéro de catalogue: B1328842
Numéro CAS: 1019123-36-4
Poids moléculaire: 286.32 g/mol
Clé InChI: JOLGHIQGGKPXEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a high-purity organic compound with the CAS Number 1019123-36-4 and a molecular formula of C 17 H 18 O 4 , corresponding to a molecular weight of 286.32 g/mol . Its structure features a benzoic acid core substituted with both ethoxy and 2-methylbenzyloxy functional groups, making it a valuable building block in medicinal chemistry and pharmaceutical research. The compound is typically supplied as a solid and should be stored according to the manufacturer's recommendations. This benzoic acid derivative is primarily used as a key synthetic intermediate in chemical synthesis. Researchers value it for constructing more complex molecules, particularly in the development of potential active compounds where the substituted aromatic ring system can contribute to biological activity and molecular recognition. The specific substitution pattern suggests potential applications in areas such as inhibitor design and the synthesis of functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

3-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGHIQGGKPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Etherification and Esterification

  • The starting material, 2-hydroxy-4-methylbenzoic acid, undergoes simultaneous etherification and esterification using diethyl sulfate or alkyl halides in the presence of bases such as potassium carbonate or triethylamine.
  • Solvents like toluene, cyclohexane, or acetone are used, with reaction temperatures ranging from 80 to 110 °C.
  • The reaction duration typically spans 15 to 35 hours, with molar ratios of reagents varying from equimolar to 5:1 (reagent to substrate).
  • For the specific introduction of the 2-methylbenzyl ether group, 2-methylbenzyl bromide is reacted with the phenolic hydroxyl under basic conditions, often using potassium carbonate in polar aprotic solvents.

Allylic Bromination

  • The methyl group adjacent to the aromatic ring is brominated using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN).
  • Cyclohexane is a preferred solvent, with reaction temperatures maintained between 25 °C and reflux (~75-85 °C).
  • Reaction times range from 3 to 10 hours, with reagent molar ratios from 1:1 to 2:1 (NBS to substrate).

Cyanation

  • The bromomethyl intermediate is converted to the corresponding cyanomethyl derivative by reaction with sodium cyanide.
  • Phase transfer catalysts such as tetrabutylammonium bromide facilitate the reaction in biphasic systems (water and organic solvents like dichloromethane or toluene).
  • Reaction temperatures are generally ambient (~20-30 °C), with reaction times extending up to 43 hours for complete conversion.

Hydrolysis

  • The cyano and ester groups are hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide in aqueous methanol or ethanol.
  • Typical conditions involve stirring at 10-25 °C for 1 to 2 hours.
  • After hydrolysis, acidification with hydrochloric acid (pH 3-4) precipitates the target acid.
  • Extraction with organic solvents such as toluene or cyclohexane followed by drying yields the pure 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Step Reactants & Conditions Product Yield (%) Notes
1. Etherification & Esterification 2-Hydroxy-4-methylbenzoic acid + 2-methylbenzyl bromide + diethyl sulfate, K2CO3, toluene, 100-110 °C, 20-30 h Ethyl 2-ethoxy-4-(2-methylbenzyl)oxybenzoate 70-85 Base and solvent choice critical for selectivity
2. Allylic Bromination NBS, AIBN, cyclohexane, 75-85 °C, 3-5 h Ethyl 4-bromomethyl-2-ethoxy-4-(2-methylbenzyl)oxybenzoate 75-90 Radical initiator essential
3. Cyanation NaCN, tetrabutylammonium bromide, DCM/water, 20-30 °C, 40 h Ethyl 4-cyanomethyl-2-ethoxy-4-(2-methylbenzyl)oxybenzoate 80-88 Phase transfer catalyst improves yield
4. Hydrolysis NaOH (2N), methanol/water, 10-25 °C, 1.5 h; acidify with HCl This compound 75-80 Controlled pH critical for purity
  • The use of diethyl sulfate as an alkylating agent is preferred over ethyl bromide due to cost-effectiveness and easier handling.
  • Cyclohexane is favored as a solvent for bromination over more toxic solvents like carbon tetrachloride.
  • Phase transfer catalysts such as tetrabutylammonium bromide enhance cyanation efficiency and reduce reaction times.
  • Hydrolysis under mild basic conditions prevents decomposition and improves product yield.
  • Reaction parameters such as temperature, molar ratios, and reaction time have been optimized to maximize yield and purity, with typical overall yields around 70-80%.

The preparation of this compound involves a multi-step synthetic route starting from 2-hydroxy-4-methylbenzoic acid, proceeding through etherification, esterification, allylic bromination, cyanation, and hydrolysis. The process benefits from the use of cost-effective reagents, environmentally friendlier solvents, and phase transfer catalysts to improve yields and scalability. The described methods are supported by patent literature and experimental data, providing a robust and industrially viable synthesis pathway.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid exhibits antimicrobial properties. Studies have shown that derivatives of this compound can disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival. The presence of specific functional groups enhances its efficacy against various pathogens.

Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Its unique structure allows it to interact with cellular signaling pathways crucial for proliferation and survival. Various studies demonstrate that benzaldehyde derivatives can exhibit anticancer effects, suggesting that this compound may share similar properties due to its structural features.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

Reaction Type Description Example Products
OxidationConversion of the carboxylic acid group to other functional groupsVarious substituted benzoic acids
ReductionConversion of the carboxylic acid group to an alcohol3-Ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol
SubstitutionReplacement of functional groups with nucleophilesVarious derivatives with enhanced properties

The compound's versatility in organic synthesis highlights its importance as a building block for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Antimicrobial Studies : Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial effectiveness, with specific functional groups enhancing their activity against certain pathogens.
  • Anticancer Investigations : Several studies have demonstrated that benzaldehyde derivatives can induce apoptosis in cancer cells. The unique structure of this compound allows it to interact with key signaling pathways involved in cancer progression, leading to potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid - 3-ethoxy
- 4-(2-methylbenzyloxy)
C₁₇H₁₈O₄ ~286.29* Ortho-methyl group introduces steric hindrance; ethoxy enhances lipophilicity .
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid (915912-31-1) - 3-ethoxy
- 4-(4-methylbenzyloxy)
C₁₇H₁₈O₄ 286.29 Para-methylbenzyloxy reduces steric hindrance compared to ortho isomer .
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid (938275-66-2) - 3-methoxy
- 4-(3-methylbenzyloxy)
C₁₆H₁₆O₄ 272.29 Methoxy group lowers molecular weight and lipophilicity; meta-methylbenzyloxy alters spatial arrangement .
4-Benzyloxy-3-methoxybenzoic acid (1486-53-9) - 3-methoxy
- 4-benzyloxy
C₁₅H₁₄O₄ 258.27 Lacks ethoxy group; benzyloxy at 4-position increases aromatic bulk .
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (938235-77-9) - 3-ethoxy
- 4-(2-fluorobenzyloxy)
C₁₆H₁₅FO₄ 290.29 Fluorine substituent enhances electronegativity and metabolic stability .

*Estimated based on structural similarity to CAS 915912-31-1.

Key Comparative Findings

Meta-methylbenzyloxy (CAS 938275-66-2) may alter electronic distribution due to asymmetric substitution, affecting interactions with biological targets .

Functional Group Impact: Ethoxy vs. Methoxy: Ethoxy substituents (e.g., target compound) increase lipophilicity and molecular weight compared to methoxy analogs (e.g., CAS 938275-66-2), influencing solubility and membrane permeability .

Synthetic Considerations :

  • Diazotization and coupling reactions (as described for azo-benzoic acid derivatives in ) may require modified conditions for ortho-substituted compounds due to steric effects .
  • Esterification of benzoic acid derivatives (e.g., ) is influenced by electron-withdrawing groups like fluorine, which can alter reaction kinetics .

Activité Biologique

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}O3_{3}, with a molecular weight of approximately 270.32 g/mol. The compound features an ethoxy group and a 2-methylbenzyl ether moiety attached to a benzoic acid framework, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate several biochemical pathways, influencing cellular functions such as inflammation and cell proliferation.

Potential Molecular Targets

  • Enzymes : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and potential anticancer properties. Here are some key findings:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.

Study 1: Anti-inflammatory Activity

A study conducted on murine macrophages demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, key inflammatory markers. The IC50 value for this effect was determined to be around 10 µM, indicating a potent anti-inflammatory action.

Study 2: Anticancer Potential

In a recent investigation involving breast cancer cell lines (MCF-7), the compound showed an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.

Comparative Analysis

To highlight the uniqueness and potential advantages of this compound over structurally similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compound C16_{16}H18_{18}O3_{3}10 (inflammation), 15 (cancer)Anti-inflammatory, Anticancer
3-Ethoxy-4-hydroxybenzoic acid C10_{10}H12_{12}O4_{4}20 (inflammation)Moderate anti-inflammatory
4-Ethoxy-3-methoxybenzoic acid C11_{11}H14_{14}O4_{4}25 (cancer)Limited anticancer activity

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, and how can intermediates be characterized?

Answer: The synthesis typically involves sequential etherification and esterification steps. A plausible route includes:

Ether Formation: React 3-hydroxy-4-methoxybenzoic acid with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (2-methylbenzyl)oxy group .

Ethoxy Substitution: Replace the methoxy group at position 3 via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a strong base (e.g., NaH) .

Purification: Recrystallization or column chromatography is used to isolate the product.
Characterization:

  • NMR (¹H/¹³C): Confirm substitution patterns and purity (e.g., δ ~4.1 ppm for ethoxy CH₂, δ ~5.2 ppm for benzyloxy CH₂) .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~330) .

Q. How can researchers address solubility challenges during experimental design with this compound?

Answer: this compound is likely hydrophobic due to its aromatic and alkyl ether groups. Strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO, DMF) for reactions; dilute with ethanol/water for crystallization .
  • pH Adjustment: Deprotonate the carboxylic acid (pH > pKa ~4.2) using NaOH to enhance aqueous solubility for biological assays .
  • Co-solvents: Add β-cyclodextrin or surfactants (e.g., Tween-80) to improve solubility in aqueous buffers .

Q. What analytical techniques are critical for confirming the regioselectivity of substitutions in this compound?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals to confirm substitution at positions 3 and 4 .
  • X-ray Crystallography: Resolve crystal structures to unambiguously assign substituent positions (e.g., as in related benzoic acid derivatives) .
  • HPLC-MS: Monitor reaction progress and detect byproducts (e.g., incomplete substitution or oxidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Answer:

  • Temperature Control: Maintain ≤80°C during etherification to avoid Fries rearrangement or ester hydrolysis .
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reagent consumption (e.g., disappearance of -OH stretches at ~3200 cm⁻¹) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours; analyze via HPLC for degradation products (e.g., free benzoic acid or demethylated analogs) .
    • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (e.g., mass loss above 200°C) .
  • Light Exposure: Conduct photostability tests under UV/visible light (ICH Q1B guidelines) to detect photooxidation .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) based on its structural analogs .
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction optimization .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, logP, and metabolic pathways .

Q. What methodologies are suitable for investigating the compound’s role as an intermediate in drug discovery?

Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying alkyl/aryl groups) and test against biological targets (e.g., kinases, GPCRs) .
  • Isotopic Labeling: Incorporate ¹³C or ²H at the ethoxy group to track metabolic fate in in vitro assays .
  • Crystallography with Targets: Co-crystallize the compound with proteins (e.g., albumin) to study binding modes .

Q. How can researchers resolve contradictions in reported data on similar benzoic acid derivatives?

Answer:

  • Meta-Analysis: Compare datasets across multiple sources (e.g., NIST, PubChem) to identify consistent trends in physicochemical properties .
  • Reproducibility Checks: Replicate synthetic procedures with strict control of variables (e.g., solvent purity, reaction time) .
  • Cross-Validation: Use orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments conflicting in literature .

Q. What are the best practices for safe handling and waste disposal of this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles; use fume hoods to avoid inhalation .
  • Waste Management: Neutralize acidic waste with NaHCO₃ before disposal; incinerate organic residues at >1000°C .
  • Spill Response: Absorb with vermiculite, seal in containers, and label as hazardous .

Q. How can the compound’s potential as a fluorescent probe or material science component be explored?

Answer:

  • Fluorescence Spectroscopy: Measure excitation/emission spectra in solvents of varying polarity to assess Stokes shifts .
  • Polymer Incorporation: Co-polymerize with acrylates via radical initiators (e.g., AIBN) to create functionalized materials .
  • Surface Modification: Immobilize on silica nanoparticles via carboxylate coupling agents (e.g., EDC/NHS) for sensor applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.